molecular formula C9H8BrNO6 B1282842 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid CAS No. 98527-25-4

3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid

Cat. No. B1282842
CAS RN: 98527-25-4
M. Wt: 306.07 g/mol
InChI Key: DUCPBSHBWDJWBH-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid, also known as 3-BDBN, is an organic compound that has been widely studied in recent years due to its numerous applications in scientific research. 3-BDBN is an aromatic nitro compound with a bromine atom at the 3-position of the benzene ring. It is a colorless solid and is soluble in most organic solvents. 3-BDBN has been used in various fields of research, such as organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Reactivity

Research in the field of organic synthesis and reactivity has led to the development of methods and reactions for various bromo-nitrobenzoic acid derivatives. For example, studies have shown that bromo-nitrobenzoic acid compounds can undergo specific reactions that are useful in synthetic chemistry. The reactivity of such compounds with nucleophiles has been explored, revealing mechanisms that could be utilized in the synthesis of novel organic molecules (Cosimelli et al., 2001).

Crystal Engineering

In crystal engineering, the interactions and properties of bromo-nitro compounds have been studied to design and understand the crystal structures. This research is fundamental for developing materials with specific physical and chemical properties. For instance, the investigation into molecular tapes mediated by hydrogen and halogen bonds in complexes of nitrobenzoic acid derivatives has provided valuable insights into crystal design (Saha et al., 2005).

Anticonvulsant Activities

The anticonvulsant activities of metal complexes with nitro-hydroxybenzoic acid have been studied, highlighting the potential of these compounds in medicinal chemistry. Such studies aim to synthesize and understand the structure-activity relationships of these complexes, contributing to the development of new therapeutic agents (D'angelo et al., 2008).

properties

IUPAC Name

3-bromo-2,6-dimethoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO6/c1-16-7-4(10)3-5(11(14)15)8(17-2)6(7)9(12)13/h3H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCPBSHBWDJWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1[N+](=O)[O-])Br)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543374
Record name 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid

CAS RN

98527-25-4
Record name 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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